molecular formula C22H19N3O4 B11571844 ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11571844
M. Wt: 389.4 g/mol
InChI Key: FHZOXHAJTXJURM-FOWTUZBSSA-N
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Description

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through nucleophilic substitution reactions, often using dimethylphenol and a suitable leaving group.

    Formation of the Cyano Group: The cyano group is typically introduced via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C22H19N3O4/c1-4-28-22(27)16(13-23)12-17-20(29-18-9-8-14(2)11-15(18)3)24-19-7-5-6-10-25(19)21(17)26/h5-12H,4H2,1-3H3/b16-12+

InChI Key

FHZOXHAJTXJURM-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=C(C=C(C=C3)C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=C(C=C(C=C3)C)C)C#N

Origin of Product

United States

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